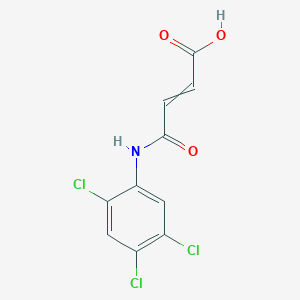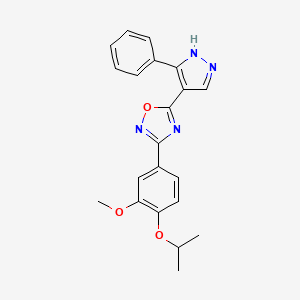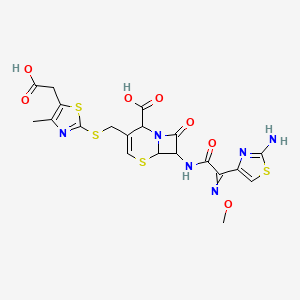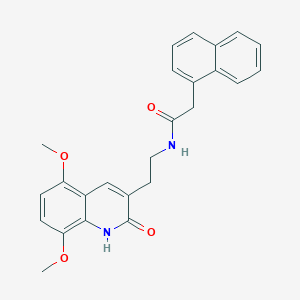![molecular formula C27H30N2O6 B14095938 6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095938.png)
6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a morpholine ring, a chromeno[2,3-c]pyrrole core, and a methoxy group, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrrole derivatives.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the chromeno[2,3-c]pyrrole core using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the morpholine ring: This can be done through a nucleophilic substitution reaction where a halogenated ethyl derivative reacts with morpholine.
Incorporation of the propan-2-yloxyphenyl group: This step involves the etherification of a phenol derivative with isopropyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or continuous flow reactors: To control reaction conditions precisely.
Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Quality control: Ensuring the final product meets the required specifications for its intended use.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the chromeno[2,3-c]pyrrole core can be reduced to alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: Study of its reactivity and synthesis of novel derivatives for various applications.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction Pathways: The compound may influence signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone: Shares the morpholine and methoxy groups but differs in the core structure.
Indole Derivatives: Compounds with an indole nucleus that exhibit similar biological activities.
Uniqueness
6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its chromeno[2,3-c]pyrrole core, which imparts distinct chemical properties and biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C27H30N2O6 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
6-methoxy-2-(2-morpholin-4-ylethyl)-1-(4-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H30N2O6/c1-17(2)34-19-6-4-18(5-7-19)24-23-25(30)21-9-8-20(32-3)16-22(21)35-26(23)27(31)29(24)11-10-28-12-14-33-15-13-28/h4-9,16-17,24H,10-15H2,1-3H3 |
Clave InChI |
ODLJAVCCIVAURJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=CC(=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(Tert-butoxy)carbonyl]-4-methylpiperazin-2-yl}acetic acid](/img/structure/B14095860.png)
![N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine](/img/structure/B14095863.png)
![1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095869.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095891.png)


![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B14095894.png)
![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095898.png)

![6-Methoxy-1-[4-(propan-2-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095907.png)
![(E)-1-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-N-hydroxymethanimine](/img/structure/B14095922.png)


![9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14095948.png)
